molecular formula C19H13Cl2NO3 B3608524 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

Cat. No.: B3608524
M. Wt: 374.2 g/mol
InChI Key: ZXZLDVUGEAPMQY-UHFFFAOYSA-N
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Description

The compound is a chlorinated derivative of chromen-2-one, which is a type of organic compound known as a coumarin. Coumarins are often used in the manufacture of pharmaceuticals and have various biological activities .


Molecular Structure Analysis

The molecular structure would include a chromen-2-one ring system, a quinoline ring, and two chlorine atoms. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound, it would be expected to undergo various types of chemical reactions typical of coumarins, quinolines, and chlorinated aromatics. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. As a chlorinated aromatic compound, it would likely be relatively stable and non-reactive under normal conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. Many coumarins, for example, have anticoagulant activity, while quinolines are often used as antimalarial drugs .

Future Directions

The potential applications and future directions for research would depend on the specific properties and activities of the compound. It could potentially be of interest in the fields of medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

6,8-dichloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c20-13-8-12-9-14(19(24)25-17(12)15(21)10-13)18(23)22-7-3-5-11-4-1-2-6-16(11)22/h1-2,4,6,8-10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZLDVUGEAPMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 2
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 3
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 4
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 5
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 6
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

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